molecular formula C22H23N3O4 B254902 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile

Katalognummer B254902
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: AEAPLUJLZIBZEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile, also known as DIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIBO is a versatile molecule that has been studied extensively for its potential use in drug discovery, organic synthesis, and material science.

Wirkmechanismus

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile exerts its biological effects by inhibiting the chymotrypsin-like activity of the proteasome. This leads to the accumulation of misfolded proteins, which eventually leads to cell death. 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile has also been shown to induce apoptosis, a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
Biochemical and Physiological Effects:
2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the accumulation of ubiquitinated proteins, which are markers of proteasome inhibition. 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile has also been shown to induce the activation of the unfolded protein response, a cellular stress response pathway that is activated in response to the accumulation of misfolded proteins.

Vorteile Und Einschränkungen Für Laborexperimente

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile. One area of interest is the development of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the use of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile and its potential applications in other fields, such as material science and catalysis.
Conclusion:
In conclusion, 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile is a versatile molecule with potential applications in various fields, including drug discovery, organic synthesis, and material science. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile and its derivatives for various applications.

Synthesemethoden

The synthesis of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile involves the reaction of 1,3-diaminobenzene with ethyl acetoacetate, followed by the addition of 3,4,5-triethoxybenzaldehyde and sodium cyanide. The resulting compound is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile.

Wissenschaftliche Forschungsanwendungen

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile has been extensively studied for its potential use in drug discovery. It has been shown to inhibit the growth of cancer cells by targeting the proteasome, a cellular complex responsible for protein degradation. 2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Eigenschaften

Produktname

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile

Molekularformel

C22H23N3O4

Molekulargewicht

393.4 g/mol

IUPAC-Name

2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile

InChI

InChI=1S/C22H23N3O4/c1-4-27-18-11-14(12-19(28-5-2)21(18)29-6-3)20(26)15(13-23)22-24-16-9-7-8-10-17(16)25-22/h7-12,24-25H,4-6H2,1-3H3

InChI-Schlüssel

AEAPLUJLZIBZEF-UHFFFAOYSA-N

Isomerische SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C(=C2NC3=CC=CC=C3N2)C#N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C(=C2NC3=CC=CC=C3N2)C#N

Kanonische SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C(=C2NC3=CC=CC=C3N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.